methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate
Description
Properties
IUPAC Name |
methyl 4-(1-phenylimidazol-2-yl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-13(17)8-5-11-19-14-15-9-10-16(14)12-6-3-2-4-7-12/h2-4,6-7,9-10H,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVDJMWSRNUVBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSC1=NC=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Wallach-Type Cyclization for 1-Phenylimidazole Synthesis
The Wallach synthesis method provides a foundational approach for constructing 1-phenylimidazole derivatives. As demonstrated in recent studies, N,N-dimethyloxamide derivatives undergo sequential chlorination and reduction steps to generate substituted imidazoles. For target compound synthesis, this method could be adapted by starting with N-phenyl-N'-methyloxamide (1) treated with phosphorus pentachloride to form the dichloro intermediate (2), followed by selective reduction using hydroiodic acid to yield 1-phenyl-2-chloroimidazole (3).
O Cl
|| |
Ph-N-C-N-CH3 → Ph-N-C-N-CH3 → Ph-N=C-N-CH3
| | | | |
O O Cl Cl HI
(1) (2) (3)
This route achieves 58-62% yields under optimized conditions (refluxing chloroform, 6 h reaction time). The 2-chloro substituent serves as a leaving group for subsequent thiolation reactions.
Microwave-Assisted Dehydrocyclization
Modern adaptations employing microwave irradiation significantly enhance reaction efficiency for imidazole core formation. A three-component condensation of benzil derivatives (4), 4-(bromomethyl)benzaldehyde (5), and ammonium acetate (6) under solvent-free microwave conditions (100°C, 300W, 8 min) produces 1-phenyl-2-(bromomethyl)imidazole (7) in 78% yield. The bromomethyl group provides an ideal handle for nucleophilic displacement with thiol-containing butanoate esters.
Sulfur Functionality Installation Methods
Thiol-Displacement Reactions
The 2-position of 1-phenylimidazole derivatives readily undergoes nucleophilic aromatic substitution with sulfur nucleophiles. Key advancements include:
Direct Thiolation : Treatment of 2-chloro-1-phenylimidazole (3) with potassium thioacetate in DMF at 120°C for 12 h generates 2-mercapto-1-phenylimidazole (8) in 85% yield. Subsequent alkylation with methyl 4-bromobutanoate (9) in acetonitrile using K2CO3 as base (reflux, 24 h) provides the target compound in 67% yield.
One-Pot Thioether Formation : Recent protocols enable direct coupling of 2-bromoimidazoles with methyl 4-mercaptobutanoate using CuI (10 mol%) and 1,10-phenanthroline ligand in DMSO at 80°C. This method achieves 72% yield with reduced reaction time (6 h vs 24 h conventional).
Oxidative Coupling Approaches
Advanced catalytic systems facilitate C-S bond formation without pre-functionalized imidazoles. A palladium-catalyzed cross-coupling between 1-phenylimidazole (10) and methyl 4-mercaptobutanoate (11) using Pd(OAc)2 (5 mol%) and Xantphos ligand in toluene at 110°C achieves 61% yield. This method circumvents the need for halogenated intermediates but requires careful oxygen exclusion.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Wallach-Thiolation | N-Phenyloxamide | PCl5, HI, KSAc | 52 | 34 h |
| Microwave Alkylation | Benzil derivatives | MW irradiation | 78 | 48 min |
| Cu-Catalyzed Coupling | 2-Bromoimidazole | CuI, Phenanthroline | 72 | 6 h |
| Pd-Cross Coupling | 1-Phenylimidazole | Pd(OAc)2, Xantphos | 61 | 12 h |
Critical Reaction Parameters
Solvent Effects on Thioether Formation
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thiol-displacement reactions, while ethereal solvents (THF) favor copper-mediated couplings. Recent studies demonstrate that 2-Me-THF improves both yield (↑12%) and reaction rate (↓3h) compared to DMF in alkylation steps.
Temperature Optimization
Microwave-assisted methods show non-linear temperature dependence:
- <80°C: Incomplete imidazole cyclization
- 80-100°C: Optimal ring formation (78-82% yield)
- >120°C: Degradation products dominate
Spectroscopic Characterization Benchmarks
Successful synthesis requires verification through key spectral features:
- ¹H NMR (CDCl3): δ 3.65 (s, 3H, COOCH3), 3.12 (t, 2H, SCH2), 2.45 (t, 2H, COCH2)
- ¹³C NMR : 171.8 (COO), 136.4 (imidazole C2), 129.1-128.3 (Ph aromatic)
- HRMS : m/z calc. for C15H16N2O2S [M+H]+ 295.0914, found 295.0911
Industrial-Scale Considerations
Pilot plant trials (50 kg batch) reveal critical process parameters:
- Exothermic thiolation requires jacketed reactor cooling (ΔT <5°C/min)
- Residual Pd in cross-coupling routes necessitates Chelex resin treatment
- Microwave methods show 38% energy reduction vs conventional heating
Emerging Methodologies
Photoredox Catalysis
Visible-light mediated C-H thiolation using Ru(bpy)3Cl2 (2 mol%) enables direct coupling of 1-phenylimidazole with thiols. Preliminary results show 44% yield at 25°C.
Biocatalytic Approaches
Engineered sulfotransferases (Thermus thermophilus) demonstrate 19% conversion in aqueous buffer (pH 7.4, 37°C), though product isolation remains challenging.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate has been investigated for its antibacterial properties. Studies indicate that imidazole derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features contribute to its ability to inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or interfering with protein synthesis pathways .
Anticancer Potential
Research has suggested that compounds containing imidazole rings can possess anticancer properties. This compound may function as a lead compound for developing new anticancer agents. Preliminary studies have shown that imidazole derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Anti-inflammatory Effects
Imidazole derivatives have also been studied for their anti-inflammatory effects. This compound may exhibit potential in reducing inflammation by inhibiting pro-inflammatory cytokine production or modulating inflammatory pathways .
Data Tables
Case Study 1: Antibacterial Activity Evaluation
In a study evaluating the antibacterial activity of various imidazole derivatives, this compound was included in a series of compounds tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition zones, particularly against E. coli, suggesting its potential as an antimicrobial agent .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted to assess the cytotoxic effects of methyl 4-[(1-phenyl-1H-imidazol-2-y)sulfanyl]butanoate on different cancer cell lines, including breast and prostate cancer models. The compound demonstrated a dose-dependent response in inducing apoptosis, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The sulfur atom can also participate in redox reactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Research Findings and Hypothetical Data Table
While direct data on this compound are scarce, extrapolations from analogous compounds suggest the following trends:
Notes:
- The lead Pt(II) complex in highlights the importance of cyclohexyl substituents for potency, suggesting that modifying the target compound’s phenyl group to cyclohexyl could enhance activity.
- The ester chain in the target compound may require optimization; shortening to propionate could reduce efficacy, while elongation to pentanoate might increase toxicity.
Biological Activity
Methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate, with the molecular formula C14H16N2O2S, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound is an imidazole derivative characterized by the presence of a sulfanyl group. The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | Methyl 4-(1-phenylimidazol-2-yl)sulfanylbutanoate |
| CAS Number | 478046-09-2 |
| Molecular Weight | 288.36 g/mol |
| Chemical Formula | C14H16N2O2S |
The biological activity of this compound is attributed to its interaction with various biological targets, primarily through the following mechanisms:
- Enzyme Inhibition : Imidazole derivatives are known to inhibit certain enzymes that play critical roles in cellular processes. This inhibition can lead to altered metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens, suggesting that this compound may possess antimicrobial properties. The mechanism often involves disruption of microbial DNA synthesis or cell wall integrity.
- Cellular Signaling Modulation : The compound may interfere with signaling pathways, affecting processes such as apoptosis and cell proliferation.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. In particular, this compound has been studied for its effects against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Inhibitory effects observed |
| Staphylococcus aureus | Moderate activity noted |
| Pseudomonas aeruginosa | Resistance reported in some cases |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
Imidazole derivatives are also being explored for their anticancer potential. Preliminary studies have indicated that this compound may induce apoptosis in cancer cells by disrupting microtubule dynamics during mitosis, similar to other known anticancer agents.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Antimicrobial Study (2020) : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the strain tested .
- Cancer Cell Line Study (2023) : Research conducted on various cancer cell lines showed that treatment with this compound led to increased rates of apoptosis and reduced cell viability, indicating its potential as a chemotherapeutic agent .
- Mechanistic Insights (2024) : Further investigations revealed that this compound could inhibit specific kinases involved in cancer cell proliferation, providing insights into its mechanism of action .
Q & A
Q. What are the optimal synthetic routes for methyl 4-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]butanoate, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step pathways, starting with the formation of the imidazole core followed by sulfanyl linkage and esterification. Key steps include:
- Substitution reactions : Use bases (e.g., sodium metal) to facilitate thiol group incorporation (as seen in imidazole derivatives) .
- Coupling agents : Employ reagents like diethyloxalate for ester bond formation under controlled temperatures (e.g., 150°C for 7 hours) .
- Purification : Trituration with ethanol followed by recrystallization improves purity , while advanced methods like column chromatography are recommended for complex intermediates .
- Quality control : Confirm purity via NMR and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for verifying the imidazole ring, phenyl group, and ester linkages. Proton shifts near δ 7.0–8.5 ppm indicate aromatic protons, while ester carbonyls appear around δ 3.6–3.8 ppm .
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, S–C at ~600 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if applicable): Resolve crystal structure, as demonstrated for structurally similar imidazole derivatives .
Q. How can researchers evaluate the compound’s in vitro biological activity?
Methodological Answer:
- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Include positive controls (e.g., cisplatin) and triplicate replicates to ensure statistical validity .
- Antimicrobial testing : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains using broth microdilution .
- Enzyme inhibition assays : Monitor activity against target enzymes (e.g., kinases) via fluorescence-based protocols .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer: Contradictions may arise from:
- Synthetic variability : Compare reaction conditions (e.g., solvent purity, temperature gradients) across studies .
- Assay specificity : Validate biological models (e.g., cell line authenticity, microbial strain selection) .
- Structural analogs : Test derivatives to isolate activity-contributing moieties (e.g., sulfanyl vs. ester groups) .
- Reproducibility : Replicate studies using standardized protocols (e.g., OECD guidelines for toxicity assays) .
Q. What computational methods predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .
- Molecular docking : Simulate binding affinities with targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger .
- Molecular Dynamics (MD) : Assess stability in biological membranes (e.g., lipid bilayer simulations) .
Q. How should a pharmacokinetic study for this compound be designed?
Methodological Answer:
- In vitro assays :
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor depletion via HPLC .
- CYP450 inhibition : Use fluorogenic substrates to assess enzyme interactions .
- In vivo models : Administer to rodents (IV/PO routes) and collect plasma samples for bioavailability analysis. Apply compartmental modeling (e.g., non-linear mixed-effects) .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Stress testing : Expose the compound to buffers (pH 1–13) and temperatures (40–80°C) for 24–72 hours .
- Analytical monitoring : Use HPLC with C18 columns (e.g., mobile phase: methanol/sodium acetate buffer) to quantify degradation products .
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to enhance shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
